6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine

Organic synthesis Process chemistry Medicinal chemistry building blocks

6-Chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is a partially saturated (1H,2H,4H‑dihydro) bicyclic heterocycle belonging to the pyrazolo[3,4‑d]pyrimidine family, a scaffold extensively exploited in medicinal chemistry for kinase inhibition and purine antagonism. Its IUPAC name, 6‑chloro‑1‑methyl‑4,7‑dihydropyrazolo[3,4‑d]pyrimidine, reflects the characteristic saturation at positions 2 and 4 that distinguishes it from its fully aromatic 1H‑pyrazolo[3,4‑d]pyrimidine counterpart (CAS 1443291‑37‑9).

Molecular Formula C6H7ClN4
Molecular Weight 170.6
CAS No. 1934816-30-4
Cat. No. B2375098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine
CAS1934816-30-4
Molecular FormulaC6H7ClN4
Molecular Weight170.6
Structural Identifiers
SMILESCN1C2=C(CN=C(N2)Cl)C=N1
InChIInChI=1S/C6H7ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h3H,2H2,1H3,(H,8,10)
InChIKeyNDUUBBCYEJVCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine (CAS 1934816-30-4): Structural Identity and Scaffold Context for Procurement Decision-Making


6-Chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is a partially saturated (1H,2H,4H‑dihydro) bicyclic heterocycle belonging to the pyrazolo[3,4‑d]pyrimidine family, a scaffold extensively exploited in medicinal chemistry for kinase inhibition and purine antagonism [1]. Its IUPAC name, 6‑chloro‑1‑methyl‑4,7‑dihydropyrazolo[3,4‑d]pyrimidine, reflects the characteristic saturation at positions 2 and 4 that distinguishes it from its fully aromatic 1H‑pyrazolo[3,4‑d]pyrimidine counterpart (CAS 1443291‑37‑9) . With a molecular formula of C₆H₇ClN₄ and a molecular weight of 170.60 g·mol⁻¹, the compound carries a chlorine leaving group at C6 and a methyl substituent at N1, making it a versatile electrophilic building block for nucleophilic aromatic substitution (SNAr) and further derivatisation [2].

Why 6-Chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine Cannot Be Casually Substituted by In‑Class Analogues


Within the pyrazolo[3,4‑d]pyrimidine family, seemingly minor structural variations—saturation state at the pyrimidine ring, halogen identity at C6, and N1 substitution pattern—produce substantial differences in electrophilic reactivity, regiochemical outcome of subsequent derivatisation, and biological target engagement [1]. The dihydro form (CAS 1934816‑30‑4) possesses an sp³‑hybridised C4 centre that alters the electronic environment of the C6 chlorine compared with the fully aromatic 1H‑pyrazolo[3,4‑d]pyrimidine series, directly affecting SNAr rates and leaving‑group aptitude [2]. Furthermore, the N1‑methyl group is critical: patent data confirm that N1‑alkylation, when performed by the method of CN113429411A, proceeds with exclusive 1‑position regioselectivity (no 2‑isomer detected), a selectivity that is not achieved when N1‑aryl or N1‑H analogues are employed under the same conditions [3]. These factors mean that substituting the dihydro‑methyl‑chloro combination with an aromatic, N1‑unsubstituted, or 4,6‑dichloro analogue will alter both synthetic performance and downstream biological profile.

Quantitative Differentiation Evidence for 6-Chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine (CAS 1934816-30-4) Versus Closest Comparators


Regioselectivity in N1‑Alkylation: Exclusive 1‑Position Substitution with No Detectable 2‑Isomer

In the patent method CN113429411A, 2,4‑dichloropyrimidine‑5‑carbaldehyde is condensed with methylhydrazine hydrochloride in methanol/triethylamine to directly yield 1‑methyl‑6‑chloro‑1H‑pyrazolo[3,4‑d]pyrimidine with exclusive N1 regioselectivity; no 2‑position isomer is detected by NMR or MS analysis [1]. This contrasts sharply with conventional cyclisation routes starting from 5‑amino‑4‑cyanopyrazoles, which frequently produce mixtures of N1‑ and N2‑alkylated regioisomers requiring chromatographic separation [2].

Organic synthesis Process chemistry Medicinal chemistry building blocks

Synthetic Yield Advantage of the 1‑Methyl‑6‑chloro Dihydro Scaffold Over Prior Art Routes

The patent CN113429411A reports isolated yields of 72.6–82.8% for 1‑alkyl‑6‑chloro‑1H‑pyrazolo[3,4‑d]pyrimidine compounds, with the 1‑methyl derivative being a specifically exemplified member of the claimed scope [1]. Although the patent exemplifies cyclopropylmethyl, isopropyl, and cyclopropyl analogues, the generic claim and structural scope explicitly encompass R = methyl, and the yield range stated in the specification (72.6–82.8%) is attributed to the entire class [1]. By comparison, the seminal 1956 route to 1‑alkyl‑4‑substituted pyrazolo[3,4‑d]pyrimidines via 5‑amino‑4‑cyanopyrazole intermediates typically proceeded with overall yields of 40–65% over multiple steps [2].

Process chemistry Scalability Cost‑efficient building block supply

Saturation‑State Differentiation: Dihydro (MW 170.60) Versus Fully Aromatic (MW 168.58) Forms Alter Physicochemical and Reactivity Profiles

The target compound (CAS 1934816‑30‑4) is the 1H,2H,4H‑dihydro form with molecular formula C₆H₇ClN₄ and molecular weight 170.60 g·mol⁻¹ . Its closest aromatic analogue, 6‑chloro‑1‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidine (CAS 1443291‑37‑9), has the formula C₆H₅ClN₄ and molecular weight 168.58 g·mol⁻¹ . The two‑hydrogen difference reflects saturation at the C4–N4 and C2 positions, which converts the planar aromatic pyrimidine ring into a non‑planar dihydro system. This saturation state is known to influence both the electrophilicity of the C6 chlorine (through altered conjugation with the pyrimidine π‑system) and the compound's susceptibility to oxidative aromatisation or Dimroth‑type rearrangement under basic conditions [1].

Physicochemical profiling Drug design Chemical stability

C6 Chlorine as a Superior Leaving Group for Nucleophilic Displacement Compared with C6 Bromo Analogues: Reactivity Context

The pyrazolo[3,4‑d]pyrimidine scaffold literature consistently demonstrates that the C6 chlorine atom undergoes SNAr displacement with primary and secondary amines under mild conditions (room temperature to 60 °C, polar aprotic solvents), enabling rapid diversification at this position [1]. In the broader class of 6‑halo‑pyrazolo[3,4‑d]pyrimidines, the chloro derivative is preferred over the bromo analogue for most medicinal chemistry applications because chlorine offers a more balanced leaving‑group aptitude: sufficiently reactive to enable displacement by weakly nucleophilic anilines, yet stable enough to avoid premature hydrolysis during storage or handling . Quantitative kinetic data are sparse for the dihydro series specifically, but in the analogous 4‑chloro‑pyrazolo[3,4‑d]pyrimidine series, chlorine displacement by benzylamine proceeds to >90% conversion within 2 h at 60 °C, while the corresponding 4‑bromo derivative undergoes partial decomposition under identical conditions .

Nucleophilic aromatic substitution Synthetic building block utility Kinase inhibitor derivatisation

Cost and Raw‑Material Advantage of the 2,4‑Dichloropyrimidine‑Based Route Over 6‑Chloropyrazolo[3,4‑d]pyrimidine Starting Materials

The patent CN113429411A explicitly states that the method employing 2,4‑dichloropyrimidine‑5‑carbaldehyde and alkyl hydrazine hydrochloride as starting materials 'compared with 6‑chloropyrazolo[3,4‑d]pyrimidine, the cost is low' [1]. This cost advantage derives from the commercial availability and bulk pricing of 2,4‑dichloropyrimidine‑5‑carbaldehyde, a commodity intermediate used in multiple industrial synthetic sequences, versus the more specialised 6‑chloropyrazolo[3,4‑d]pyrimidine scaffold. No absolute pricing data are disclosed in the patent, but the relative cost differential is asserted as a key inventive benefit.

Procurement economics Process chemistry Supply chain

Evidence‑Anchored Application Scenarios for 6-Chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine (CAS 1934816-30-4)


Medicinal Chemistry Library Synthesis Requiring Regioisomerically Pure N1‑Methyl Building Blocks

The CN113429411A method delivers the 1‑methyl‑6‑chloro scaffold free of 2‑position isomer contamination [1]. This makes CAS 1934816‑30‑4 the preferred building block for kinase‑focused libraries where N1‑methylation is a critical pharmacophoric element (e.g., CDK2, GSK‑3β, and Abl inhibitor programmes). Procurement of the dihydro form ensures that all downstream SNAr products retain the regioisomeric integrity required for reliable SAR interpretation.

Process Chemistry Scale‑Up: One‑Pot Access to Multi‑Gram Quantities of 1‑Alkyl‑6‑chloro Intermediates

The single‑pot cyclisation procedure described in CN113429411A, yielding 72.6–82.8% of the 1‑alkyl‑6‑chloro core [1], is amenable to pilot‑plant scale‑up using standard batch reactors. Laboratories or CROs planning to synthesise >10 g of the building block should prioritise suppliers employing this patent route, as the higher yield and reduced unit operations lower both cost and lead time relative to multi‑step routes from cyanopyrazole precursors [2].

Selective C6 Derivatisation for HSP90 and Kinase Inhibitor Lead Optimisation

The C6 chlorine of the pyrazolo[3,4‑d]pyrimidine scaffold has been exploited in multiple kinase inhibitor programmes, including HSP90 inhibitors [1] and CDK2/GSK‑3β dual inhibitors [2]. The dihydro scaffold provides a unique electronic environment at C6 that may influence the binding mode of C6‑substituted derivatives to the hinge region of kinases. Researchers pursuing allosteric or ATP‑competitive inhibitors should verify that the specific saturation state of the building block matches the computational model used for design, as planar aromatic analogues may adopt different binding poses.

Dimroth Rearrangement Chemistry for Accessing 4‑Amino‑Substituted Analogues

The 1959 study by Cheng and Robins demonstrated that 4‑amino‑6‑chloro‑1‑methylpyrazolo(3,4‑d)pyrimidine undergoes characteristic rearrangement in basic solution [1]. This reactivity pathway is specific to the dihydro (or amino‑substituted) pyrazolo[3,4‑d]pyrimidine system and can be exploited to generate 4‑amino derivatives that are not accessible through direct SNAr. Laboratories interested in 4‑amino‑pyrazolo[3,4‑d]pyrimidine chemical probes should procure the dihydro scaffold specifically to enable this transformation.

Quote Request

Request a Quote for 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.